molecular formula C16H22ClNO3 B13232648 Tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13232648
M. Wt: 311.80 g/mol
InChI Key: MTRVCKZVYVWGAL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a chlorophenyl group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce the chlorophenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated or dehydroxylated derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
  • Tert-butyl 4-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate
  • Tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the specific positioning of the chlorophenyl group and the presence of the tert-butyl ester group

Properties

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-7-13(14(19)10-18)11-5-4-6-12(17)9-11/h4-6,9,13-14,19H,7-8,10H2,1-3H3

InChI Key

MTRVCKZVYVWGAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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